

N-Acryloylglycine-co-acrylamide heparanase inhibition vs other inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: N-Acryloylglycine

CAS No.: 24599-25-5

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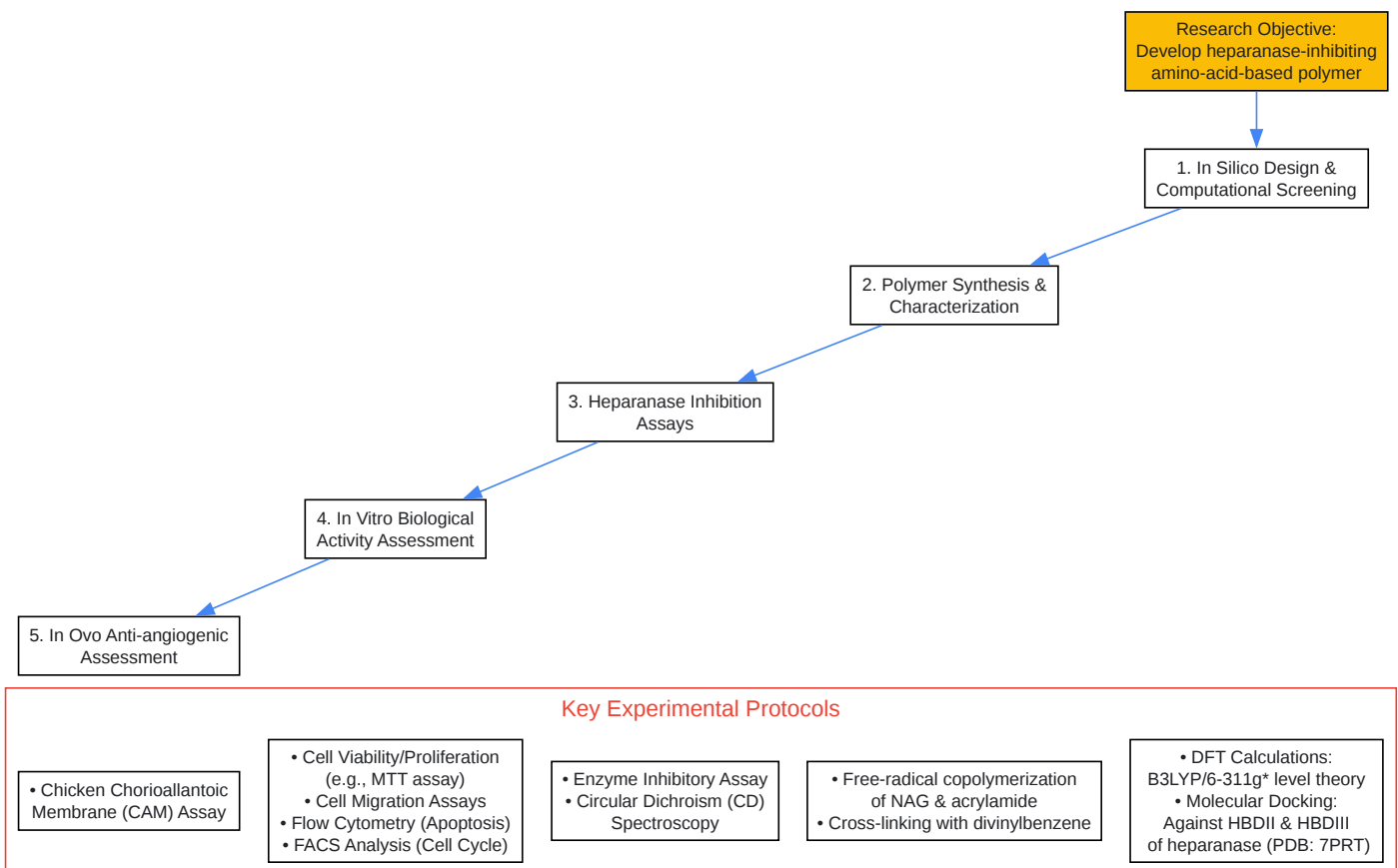
Heparanase Inhibitors Comparison

Inhibitor Class / Name	Core Structure / Description	Key Experimental Findings (Inhibition & Efficacy)	Primary Model(s) / Therapeutic Area	Notable Characteristics
<p> p(NAG-co-Ac) Hydrogel [1] [2] Amino-acid-based glycine-acrylate copolymer Docking Score: ~ -11.08 kcal/mol (HBDII) [1] Cellular Activity: Anti-proliferative, migratory inhibition, induces apoptosis [1] In vivo: Anti-angiogenic behavior [1] Invasive cancers (e.g., glioblastoma, TNBC); heparanase-driven malignancies [1] "Drug-free" macromolecular therapy; also exhibits protease inhibition [1] OVZ/HS-1638 [3] Tetravalent dendrimer In vivo: Protects endothelial glycocalyx; prevents microvascular permeability in diabetic mouse model (eye, kidney) [3] Diabetic microvascular complications (retinopathy, kidney disease) [3] No off-target anticoagulant activity [3] Sulfated/Sulfonated Disaccharides (e.g., Compound 9) [4] Sulfated/sulfonated cellobiose analogs Activity: Potent TLR4 modulator and heparanase inhibitor [4] Inflammatory diseases [4] Comparative analysis of sulfate vs. sulfonate groups [4] RK-682 [5] Multi-enzyme inhibitor IC₅₀: 43.2-78.2 nM (urothelial carcinoma cells) [5] Cellular Activity: Suppresses proliferation, invasion, autophagy; induces apoptosis [5] In vivo: Suppresses cancer progression in mouse model (40% vs control) [5] Urothelial carcinoma [5] Also inhibits phospholipase A2, HIV-1 protease, some phosphatases [5] RDS3337 [6] Small molecule (2-aminophenyl-benzazoyl-5-acetate</p>				

derivative) | **IC₅₀**: 0.08 μ M (recombinant heparanase enzyme) [6] **Cellular Activity**: Prevents tissue factor (TF) overexpression and platelet activation triggered by anti- β 2-GPI antibodies [6] | Anti-phospholipid syndrome (thrombosis) [6] | Synthetic small molecule; inhibits NF- κ B pathway [6] | | **PI-88 (Muparfostat)** [7] | Sulfated oligosaccharide (phosphomannopentaose mixture) | **Heparanase K_i**: 240 ± 30 nM [7] | Cancer (reached Phase III trials for melanoma, hepatocellular carcinoma) [7] | Orphan drug status; also binds and inhibits pro-angiogenic growth factors (VEGF, FGF) [7] | | **PG545** [7] | Synthetic HS mimetic (sulfated tetrasaccharide + cholestanol) | **Activity**: Potent inhibitor of angiogenesis and metastasis [7] | Cancer [7] | Lipophilic modification reduces anticoagulant property [7] |

Experimental Insights into p(NAG-co-Ac)

The p(NAG-co-Ac) hydrogel's development involved a multi-stage workflow from computational design to biological validation. The diagram below outlines the key experimental protocols used to establish its efficacy as a heparanase inhibitor [1].



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The experimental workflow for p(NAG-co-Ac) reveals several key advantages for this novel polymer [1]:

- **Novel Mechanism of Action:** Unlike small molecules or sulfated sugars, p(NAG-co-Ac) is a "**drug-free**" macromolecule that exerts its effects without incorporating a conventional drug. Its anti-cancer

activity is intrinsic to the polymer structure, which inhibits heparanase and proteases, and directly induces apoptosis.

- **Rational Design:** The use of Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory showed that incorporating acrylamide/divinyl benzene into the glycine-based polymer **lowers the energy band gap**, thereby increasing its biological activity and potential for reactive oxygen species (ROS) generation.
- **Multi-Target Profile:** The hydrogel's **dual inhibitory action** against both heparanase and general proteases positions it as a potent agent against invasive tumors where both enzyme families contribute to pathogenesis.

Key Differentiators and Research Implications

The comparison highlights that p(NAG-co-Ac) occupies a unique position in the landscape of heparanase inhibition:

- **Versus Small Molecules & Oligosaccharides:** p(NAG-co-Ac) is a macromolecular hydrogel, contrasting with the small molecular size of **RK-682** and **RDS3337**, or the oligosaccharide structures of **PI-88** and the synthetic herpes inhibitors [5] [6] [8]. Its "drug-free" mechanism and protease co-inhibition offer a broader anti-invasive profile [1].
- **Therapeutic Scope:** While many inhibitors are targeted at cancer (**PI-88**, **PG545**) or specific conditions like thrombosis (**RDS3337**) and herpes [7] [6] [8], p(NAG-co-Ac) is specifically highlighted for **heparanase-driven invasive malignancies** such as glioblastoma and triple-negative breast cancer (TNBC) [1]. **OVZ/HS-1638** demonstrates the applicability of heparanase inhibition in non-oncological, microvascular complications like diabetes [3].

In summary, p(NAG-co-Ac) stands out as a rationally designed, multi-functional macromolecule with a promising "drug-free" therapeutic strategy for aggressive cancers. Its distinct polymer-based approach differentiates it from other classes of inhibitors and broadens its potential mechanistic impact.

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- To cite this document: Smolecule. [N-Acryloylglycine-co-acrylamide heparanase inhibition vs other inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:
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